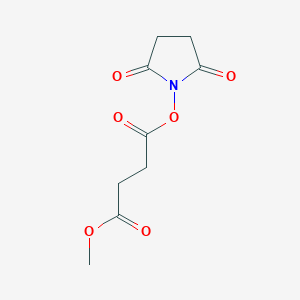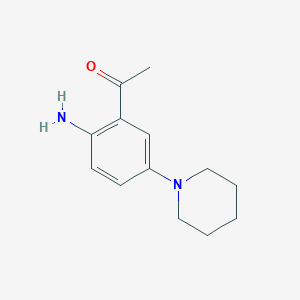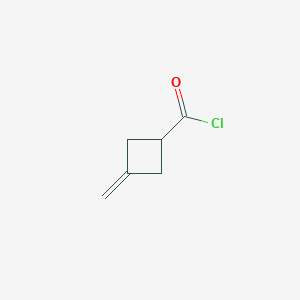
3,6-Dibromobenzene-1,2-diamine
Descripción general
Descripción
3,6-Dibromobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6N2Br2 . It is used as an intermediate in organic synthesis and pharmaceuticals .
Molecular Structure Analysis
The molecular weight of this compound is 265.94 g/mol . The exact molecular structure is not directly provided in the search results.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 265.93 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
Aplicaciones Científicas De Investigación
Molecular and Structural Analysis
"Dibromobenzenes, including 1,2-dibromobenzene, have been analyzed using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2). These studies reveal the structural characteristics and the impact of bromine atom substitution on the benzene ring. The electronegativity and dipole moment of these molecules, along with their frontier molecular orbitals, have been extensively studied" (Wang et al., 2013).
Synthesis and Transformation
"1,2-Dibromobenzenes are significant precursors for various organic transformations. Methods to synthesize derivatives of dibromobenzenes, involving regioselective bromination, ortho-metalation, and halogen/metal permutations, have been developed. These methods facilitate the creation of intermediates like 1,2-dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene" (Diemer et al., 2011).
Phase Transition and Melting Points
"The melting points of dibromobenzenes, including 1,2-dibromobenzene, are influenced by their molecular symmetry and the presence of Br...Br halogen bonds. Studies on the crystal structures of dibromobenzenes under different conditions provide insights into their phase transitions and melting behavior" (Dziubek & Katrusiak, 2014).
Electronic Properties and Reactivity
"The reactivity of dibromobenzenes, including 1,2-dibromobenzene, has been studied using scanning tunneling microscopy (STM). These studies help understand the patterns of reaction and bonding with surfaces, revealing information about the electronic properties and reactivity of these molecules" (Dobrin et al., 2004).
Catalysis and Synthesis of Diamines
"1,2-Diamines, which can be derived from dibromobenzenes, are crucial in the synthesis of natural products and pharmaceutical agents. Metal-catalyzed diamination reactions have been explored for the efficient synthesis of these compounds, indicating the significance of dibromobenzenes in catalysis and organic synthesis" (Cardona & Goti, 2009).
NMR Studies
"Nuclear magnetic resonance (NMR) studies of compounds like nitrobenzene-1,2-diamines provide insights into the electronic structure and molecular environment of dibromobenzenes. These studies are crucial for understanding the chemical shifts and molecular interactions in such compounds" (Bella et al., 2013).
Semiconductor Applications
"Dibromobenzenes, including 1,4-dibromobenzene, have been utilized in the synthesis of high-performance semiconductors for organic field-effect transistors. The creation of benzodichalcogenophenes from dibromobenzenes demonstrates their potential in electronic and optoelectronic applications" (Takimiya et al., 2004).
Electron Diffraction Studies
"The molecular structure of dibromobenzenes, such as ortho-dibromobenzene, has been analyzed through electron diffraction. These studies provide valuable information about the geometrical configuration and bond angles in these molecules, contributing to the understanding of their physical and chemical properties" (Strand, 1966).
Electrochemical Analysis
"Electroreduction behavior of dibromobenzenes has been investigated to understand their electrochemical properties. These studies have implications for the development of electrochemical sensors and catalysis processes involving dibromobenzenes" (Lan et al., 2012).
Selenium Detection
"1,2-Diamino-3,5-dibromobenzene has been used in the detection of selenium in human blood, showcasing its potential in analytical chemistry and environmental monitoring" (Kurahashi et al., 1980).
Mecanismo De Acción
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals . The specific targets would depend on the final compound that is synthesized using 3,6-Dibromobenzene-1,2-diamine.
Mode of Action
The mode of action of this compound involves its ability to react with other compounds to form complex organic molecules . The presence of two bromine functional groups and two amino groups in the molecule allows it to participate in a variety of chemical reactions, leading to the formation of complex structures with potential therapeutic properties .
Safety and Hazards
Propiedades
IUPAC Name |
3,6-dibromobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMJBJSLTPBZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473813 | |
| Record name | 3,6-dibromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69272-50-0 | |
| Record name | 3,6-dibromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,6-dibromobenzene-1,2-diamine in the described research?
A1: The research abstract describes the synthesis of various monomers incorporating different heterocyclic units. While the specific role of this compound is not explicitly mentioned, its presence in the synthesis section [] suggests its use as a building block for creating larger molecules. The bromine atoms on the molecule likely serve as sites for further chemical modifications, potentially through coupling reactions to introduce other units and build the desired monomer structures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)










![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)